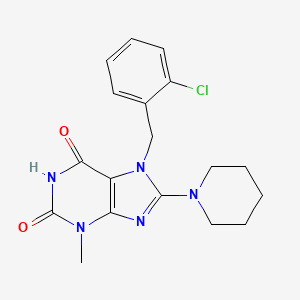
3-(5-(吗啉磺酰基)-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . Hydrocarboxylation, which involves the addition of carbon monoxide and water to ethylene, yielding propanoic acid, is another method . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .Molecular Structure Analysis
Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .Chemical Reactions Analysis
A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .Physical And Chemical Properties Analysis
This transparent, colorless liquid possesses a pungent, vinegar-like smell . A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .科学研究应用
药物化学应用
骨质疏松症的治疗和骨转换结构与给定化学物质相似的化合物已被确定为 αvβ3 受体的有效且选择性拮抗剂。这些化合物已在骨转换的体内模型中显示出疗效,表明它们在骨质疏松症治疗中的潜在应用。值得注意的化合物包括 3-(S)-嘧啶-5-基-9-(5,6,7,8-四氢-[1,8]萘啶-2-基)-壬酸,它在几个物种中表现出显着的体外特征和良好的药代动力学 (Coleman 等人,2004).
抗炎活性具有吗啉基和甲基哌嗪基酰氧基烷基部分的化合物的合成和评估揭示了它们的潜在抗炎活性。研究表明,这些化合物比乙酰水杨酸表现出更高的活性,突出了它们在开发新抗炎药中的重要性 (Jakubkienė 等人,2003).
有机合成和化学分析
杂环化合物的合成关于含有吗啉部分的新型杂环化合物的合成研究证明了这些结构在创建具有生物活性的分子中的多功能性。这些研究不仅有助于理解化学合成途径,而且还为发现具有治疗各种疾病的潜在应用的新治疗剂打开了大门 (Mazur 等人,2007).
药物开发中的质量控制开发用于活性药物成分 (API) 质量控制的分析方法展示了这些化合物另一个关键应用。通过专注于具有相似化学结构的衍生物,研究强调了确保药品纯度、有效性和安全性的重要性,从而为药物开发的整个领域做出贡献 (Zubkov 等人,2016).
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves the reaction of morpholine-4-sulfonamide with ethyl acetoacetate to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired product, 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.", "Starting Materials": [ "Morpholine-4-sulfonamide", "Ethyl acetoacetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Morpholine-4-sulfonamide is reacted with ethyl acetoacetate in ethanol and water to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is reacted with acetic anhydride and sodium acetate in ethanol to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is hydrolyzed with hydrochloric acid and sodium hydroxide to form 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid." ] } | |
CAS 编号 |
2034469-08-2 |
分子式 |
C11H15N3O7S |
分子量 |
333.32 |
IUPAC 名称 |
3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18) |
InChI 键 |
XMZHCSBTNSGBCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
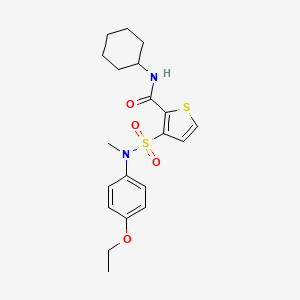
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)
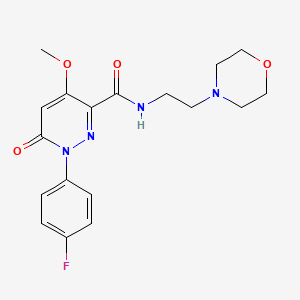
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)
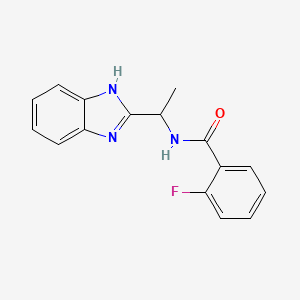
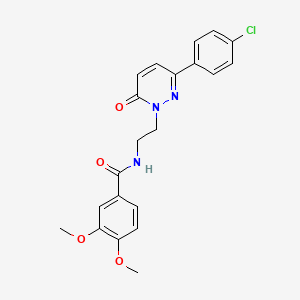
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
